2-[3-(2,5-Difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline
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Overview
Description
2-[3-(2,5-Difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline is a heterocyclic compound that combines several pharmacologically active moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,5-Difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline typically involves the formation of the triazolo[3,4-b][1,3,4]thiadiazole core, followed by its coupling with the quinoline moiety. One common method involves the reaction of 2,5-difluorobenzoyl chloride with thiosemicarbazide to form the intermediate, which is then cyclized to produce the triazolothiadiazole ring. This intermediate is then reacted with 8-methoxyquinoline under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,5-Difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety, particularly at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
2-[3-(2,5-Difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(2,5-Difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline involves its interaction with specific molecular targets. This compound can bind to enzyme active sites, inhibiting their activity. For example, it may inhibit enzymes involved in DNA replication or repair, leading to anticancer effects. The triazolothiadiazole moiety is particularly important for its ability to form hydrogen bonds with target proteins, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in biological activity.
Quinoline derivatives: Compounds like chloroquine and quinine, which have a quinoline core, are well-known for their antimalarial properties.
Uniqueness
2-[3-(2,5-Difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline is unique due to the combination of the triazolothiadiazole and quinoline moieties, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various applications in medicinal chemistry .
Properties
Molecular Formula |
C19H11F2N5OS |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
3-(2,5-difluorophenyl)-6-(8-methoxyquinolin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H11F2N5OS/c1-27-15-4-2-3-10-5-8-14(22-16(10)15)18-25-26-17(23-24-19(26)28-18)12-9-11(20)6-7-13(12)21/h2-9H,1H3 |
InChI Key |
QEUWTQXEHLYHHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)C3=NN4C(=NN=C4S3)C5=C(C=CC(=C5)F)F |
Origin of Product |
United States |
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